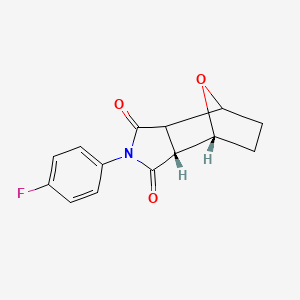
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Fluorophenyl)-7-oxabicyclo(221)heptane-2,3-dicarboximide is a synthetic organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Formation of the Imide Group: This step may involve the reaction of an anhydride with an amine to form the imide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(p-Fluorophenyl)-7-oxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(p-Chlorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Bromophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Methylphenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
Uniqueness
The unique combination of the fluorophenyl group and the bicyclic structure in N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide may impart distinct chemical properties, such as increased stability, enhanced reactivity, or specific biological activity, compared to its analogs.
Propriétés
Numéro CAS |
30627-45-3 |
|---|---|
Formule moléculaire |
C14H12FNO3 |
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
(7R,7aR)-2-(4-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-4,9-12H,5-6H2/t9-,10?,11+,12?/m1/s1 |
Clé InChI |
JZOOGZLOTZJKAO-ZYGVAYEYSA-N |
SMILES isomérique |
C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
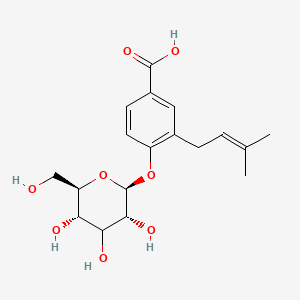
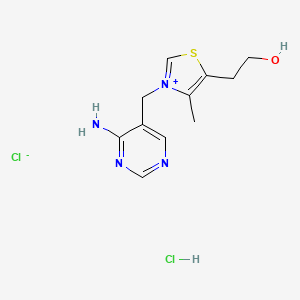
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
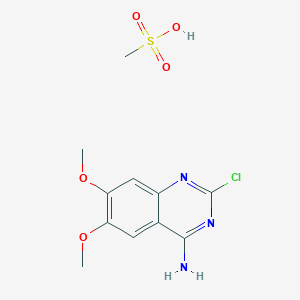
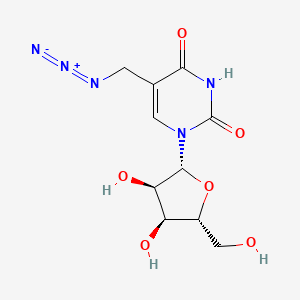



![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)

